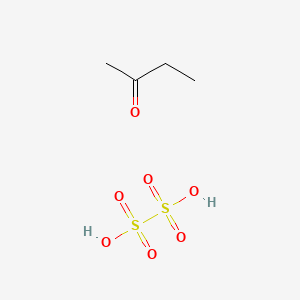
CID 119095495
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 119095495” is a chemical entity with unique properties and applications. This compound has garnered attention in various scientific fields due to its potential uses and the reactions it undergoes. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds typically involves scaling up laboratory synthesis methods. This may include the use of large reactors, continuous flow systems, and automated processes to ensure consistency and efficiency in production. The exact methods can vary depending on the desired purity and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 119095495 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated compounds or other derivatives.
Scientific Research Applications
CID 119095495 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 119095495 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 119095495 include those with comparable structures and functional groups. Examples include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and applications compared to similar compounds. Its unique interactions with molecular targets and pathways also contribute to its distinctiveness in scientific research and industrial applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Properties
CAS No. |
151323-87-4 |
|---|---|
Molecular Formula |
C4H10O7S2 |
Molecular Weight |
234.237 |
InChI |
InChI=1S/C4H8O.H2O6S2/c1-3-4(2)5;1-7(2,3)8(4,5)6/h3H2,1-2H3;(H,1,2,3)(H,4,5,6) |
InChI Key |
BYEWPIDOPFNSHQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C.OS(=O)(=O)S(=O)(=O)O |
Synonyms |
Butane(dithioic) acid, 3-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















